molecular formula C24H35N3O3 B6117555 5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone

5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone

Katalognummer: B6117555
Molekulargewicht: 413.6 g/mol
InChI-Schlüssel: RUDVHOGVQUCTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Wirkmechanismus

The mechanism of action of 5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. It also has an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease. However, one of the limitations of this compound is its partial agonist activity, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of 5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone. One potential area of research is the development of more potent and selective compounds that target the dopamine D2 receptor. Another area of research is the investigation of the compound's potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the compound's pharmacokinetic properties and safety profile need to be further investigated to determine its potential for clinical use.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various fields. Its high affinity for the dopamine D2 receptor and its anxiolytic and antidepressant effects make it a potential candidate for the treatment of Parkinson's disease, depression, and anxiety. However, further research is needed to determine its safety and efficacy in clinical settings.

Synthesemethoden

The synthesis of 5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone involves the reaction of 2-methoxybenzaldehyde with cyclohexyl isocyanate and piperidine in the presence of a catalyst. The resulting intermediate is then treated with piperazine and acetic anhydride to obtain the final product. This method has been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have antidepressant and anxiolytic effects in animal models. In psychiatry, it has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. In pharmacology, it has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease.

Eigenschaften

IUPAC Name

5-(4-cyclohexylpiperazine-1-carbonyl)-1-[(2-methoxyphenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3/c1-30-22-10-6-5-7-19(22)17-27-18-20(11-12-23(27)28)24(29)26-15-13-25(14-16-26)21-8-3-2-4-9-21/h5-7,10,20-21H,2-4,8-9,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVHOGVQUCTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.